2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions usually require mild heating to facilitate the formation of the boronate ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronate group, often using a protic solvent or a catalytic amount of acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (such as Pd(PPh₃)₄), bases (such as K₂CO₃ or NaOH), and solvents (such as THF or toluene).
Protodeboronation: Common reagents include protic solvents (such as methanol or water) and acids (such as HCl or acetic acid).
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding hydrocarbon, formed by the replacement of the boronate group with a hydrogen atom.
Scientific Research Applications
2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(4-(Cyclopropylmethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronate esters, such as:
Phenylboronic Acid: A simpler boronate ester used in similar coupling reactions.
Pinacolborane: Another boronate ester with a different structure but similar reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C16H23BO2 |
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Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-9-7-13(8-10-14)11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
RQHXSJYUEKVYDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CC3 |
Origin of Product |
United States |
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